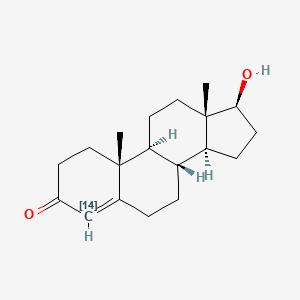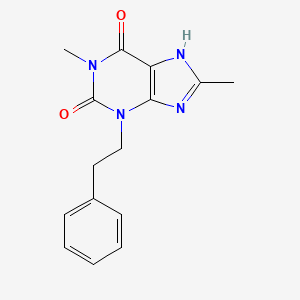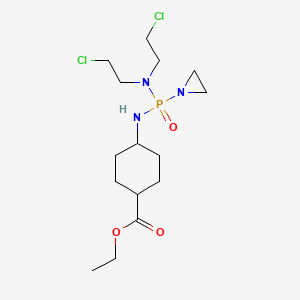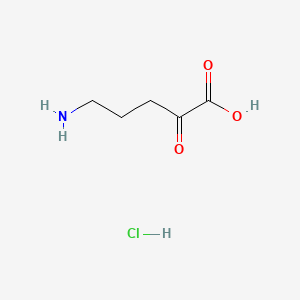
9H-Purine-9-propanamide, 1,6-dihydro-6-oxo-N-(3-(2-oxo-1-pyrrolidinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
标识符为“UNII-5F3GZ8G54Z”的化合物也称为AIT-034。它是一种次黄嘌呤和吡咯烷酮的化学类似物。 该化合物的分子式为C15H20N6O3,分子量为332.3577 。 AIT-034已被研究用于其增强记忆力和逆转严重受损动物记忆缺陷的潜力 .
准备方法
合成路线和反应条件
AIT-034的合成涉及次黄嘌呤衍生物与吡咯烷酮衍生物在特定条件下的反应。详细的合成路线和反应条件在公共领域并不容易获得。这类化合物的典型合成方法涉及多步有机合成,包括亲核取代和缩合反应。
工业生产方法
AIT-034的工业生产方法很可能涉及大型有机合成技术,包括间歇式和连续流动工艺。确切的工业方法是专有的,未在公开文献中披露。
化学反应分析
反应类型
AIT-034 会发生各种化学反应,包括:
氧化: AIT-034 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将 AIT-034 转化为还原形式。
取代: 亲核取代反应可以将不同的官能团引入 AIT-034 分子中。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺类和硫醇类等亲核试剂可以在碱性或酸性条件下使用。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羟基化衍生物,而取代反应可以产生 AIT-034 的各种取代类似物。
科学研究应用
作用机制
AIT-034 的确切作用机制尚不清楚。据信它与参与记忆和认知功能的分子靶点相互作用。 AIT-034 不会诱导神经生长因子的产生,表明其机制不同于其他认知增强剂 。它可能会调节神经递质系统或与大脑中特定受体相互作用。
相似化合物的比较
AIT-034 与其他次黄嘌呤和吡咯烷酮衍生物相比是独特的,因为它具有特定的结构和对记忆增强的影响。类似的化合物包括:
次黄嘌呤: 参与各种生化过程的嘌呤衍生物。
吡咯烷酮衍生物: 具有类似结构特征但生物活性不同的化合物。
属性
CAS 编号 |
138117-48-3 |
|---|---|
分子式 |
C15H20N6O3 |
分子量 |
332.36 g/mol |
IUPAC 名称 |
3-(6-oxo-1H-purin-9-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide |
InChI |
InChI=1S/C15H20N6O3/c22-11(16-5-2-7-20-6-1-3-12(20)23)4-8-21-10-19-13-14(21)17-9-18-15(13)24/h9-10H,1-8H2,(H,16,22)(H,17,18,24) |
InChI 键 |
FBVDVFULNXWYRF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCN2C=NC3=C2N=CNC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


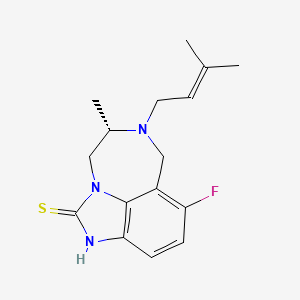


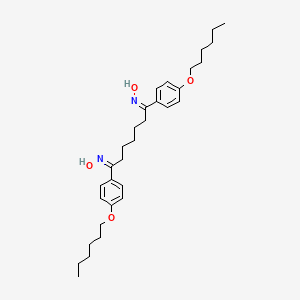

![4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine](/img/structure/B12716959.png)

![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
